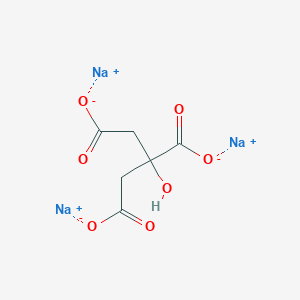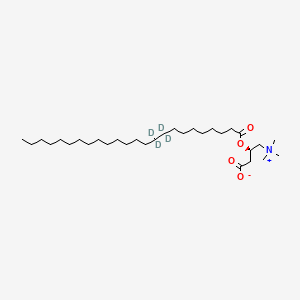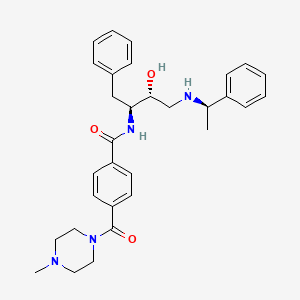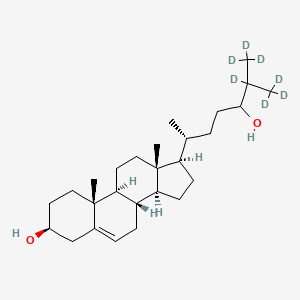
24(RS)-Hydroxycholesterol-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
24(RS)-Hydroxycholesterol-d7 is a deuterated form of 24-hydroxycholesterol, a naturally occurring oxysterol derived from cholesterol. This compound is significant in various biological processes, including cholesterol homeostasis and brain function. The deuterated form, this compound, is often used in scientific research to study metabolic pathways and mechanisms due to its stable isotope labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 24(RS)-Hydroxycholesterol-d7 typically involves the deuteration of 24-hydroxycholesterol. This process can be achieved through several synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in 24-hydroxycholesterol with deuterium atoms using deuterated reagents under specific conditions.
Deuterated Precursors: Another approach is to use deuterated precursors in the synthesis of 24-hydroxycholesterol, ensuring that the final product is deuterated.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalytic Deuteration: Using catalysts to facilitate the incorporation of deuterium atoms into the cholesterol molecule.
Purification Processes: Advanced purification techniques such as chromatography are employed to isolate the deuterated compound from other reaction by-products.
Analyse Chemischer Reaktionen
Types of Reactions
24(RS)-Hydroxycholesterol-d7 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 24-oxo-cholesterol.
Reduction: It can be reduced back to cholesterol under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like sodium borohydride for reduction reactions.
Substitution Reagents: Including halogenating agents for substitution reactions.
Major Products
The major products formed from these reactions include 24-oxo-cholesterol, deuterated cholesterol, and various substituted derivatives of 24-hydroxycholesterol.
Wissenschaftliche Forschungsanwendungen
24(RS)-Hydroxycholesterol-d7 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various studies. Some key applications include:
Metabolic Studies: Used to study cholesterol metabolism and its pathways in the body.
Neuroscience Research: Investigates the role of oxysterols in brain function and neurodegenerative diseases.
Pharmacokinetics: Helps in understanding the absorption, distribution, metabolism, and excretion of cholesterol-related compounds.
Biomarker Discovery: Utilized in identifying biomarkers for various diseases, including cardiovascular and neurodegenerative disorders.
Wirkmechanismus
24(RS)-Hydroxycholesterol-d7 exerts its effects primarily through its interaction with liver X receptors (LXRs), which are nuclear receptors involved in cholesterol homeostasis. The binding of this compound to LXRs activates the transcription of genes involved in cholesterol efflux, transport, and metabolism. This regulation helps maintain cholesterol balance in the body and supports brain function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
24-Hydroxycholesterol: The non-deuterated form, which is naturally occurring and involved in similar biological processes.
27-Hydroxycholesterol: Another oxysterol with distinct roles in cholesterol metabolism and immune response.
7α-Hydroxycholesterol: Involved in bile acid synthesis and cholesterol catabolism.
Uniqueness
24(RS)-Hydroxycholesterol-d7 is unique due to its deuterated nature, which provides stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in research compared to its non-deuterated counterparts.
Eigenschaften
Molekularformel |
C27H46O2 |
|---|---|
Molekulargewicht |
409.7 g/mol |
IUPAC-Name |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-5-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H46O2/c1-17(2)25(29)11-6-18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-25,28-29H,6,8-16H2,1-5H3/t18-,20+,21+,22-,23+,24+,25?,26+,27-/m1/s1/i1D3,2D3,17D |
InChI-Schlüssel |
IOWMKBFJCNLRTC-AJTYHXJFSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(C(CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O)C([2H])([2H])[2H] |
Kanonische SMILES |
CC(C)C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12398667.png)
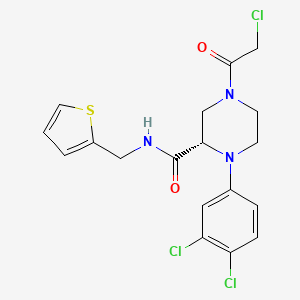
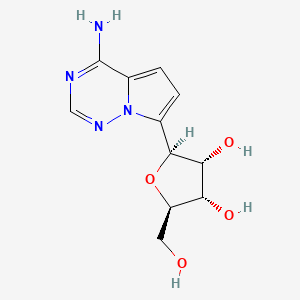
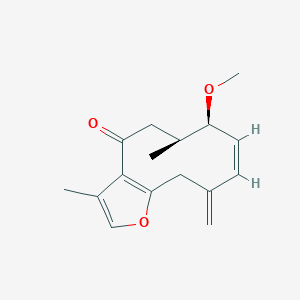
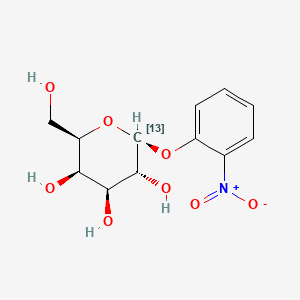
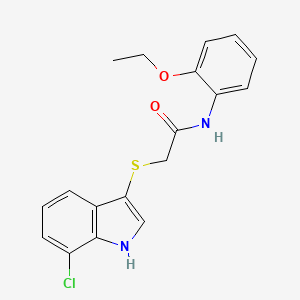
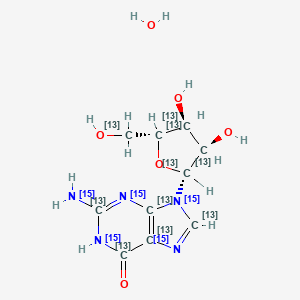
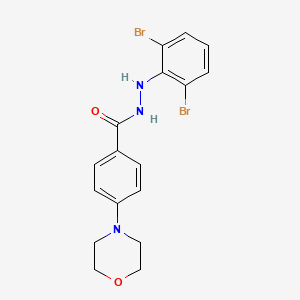
![2-amino-9-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12398718.png)
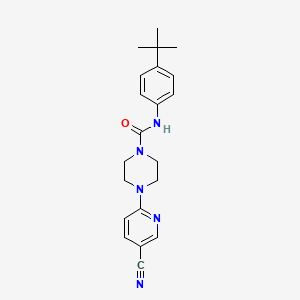
![(6Z)-4-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-6-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]cyclohexa-2,4-dien-1-one;bromide](/img/structure/B12398729.png)
